![molecular formula C23H27N3O4 B14092841 6-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)-2-methyl-3-(2-morpholinoethoxy)phenol](/img/structure/B14092841.png)
6-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)-2-methyl-3-(2-morpholinoethoxy)phenol
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Overview
Description
6-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)-2-methyl-3-(2-morpholinoethoxy)phenol is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazole ring, a methoxyphenyl group, and a morpholinoethoxy side chain, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)-2-methyl-3-(2-morpholinoethoxy)phenol typically involves multiple steps, starting with the formation of the pyrazole ring. This can be achieved through the reaction of hydrazine with an appropriate diketone or β-keto ester. The methoxyphenyl group is introduced via electrophilic aromatic substitution, while the morpholinoethoxy side chain is attached through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and reagents such as palladium on carbon (Pd/C) or other transition metal catalysts may be employed to facilitate specific steps in the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)-2-methyl-3-(2-morpholinoethoxy)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group yields quinones, while reduction of the pyrazole ring results in dihydropyrazole derivatives.
Scientific Research Applications
6-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)-2-methyl-3-(2-morpholinoethoxy)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)-2-methyl-3-(2-morpholinoethoxy)phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and π-π interactions, while the pyrazole ring can engage in coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-methoxyphenyl)-1H-pyrazole
- 2-methyl-3-(2-morpholinoethoxy)phenol
- 4-methoxyphenylpyrazole derivatives
Uniqueness
6-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)-2-methyl-3-(2-morpholinoethoxy)phenol stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both a pyrazole ring and a morpholinoethoxy side chain allows for diverse interactions with molecular targets, making it a valuable compound for research and industrial applications.
Biological Activity
The compound 6-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)-2-methyl-3-(2-morpholinoethoxy)phenol is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and the mechanisms underlying its activity, supported by relevant research findings and data.
Chemical Structure and Synthesis
The molecular formula of the compound is C24H29N3O4 . The structure consists of a pyrazole ring substituted with a methoxyphenyl group, a morpholinoethoxy side chain, and a hydroxyl group on a phenolic framework. The synthesis typically involves multi-step reactions that incorporate various reagents to achieve the desired functional groups.
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activity. The presence of the phenolic hydroxyl group is crucial for this property, as it can donate hydrogen atoms to free radicals, stabilizing them .
Anti-inflammatory Effects
In vivo studies have demonstrated that derivatives containing pyrazole and morpholine moieties possess anti-inflammatory properties. For instance, compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce edema in animal models .
Anticancer Activity
The compound's potential as an anticancer agent is supported by docking studies that suggest it may interact with key proteins involved in cancer cell proliferation. The pyrazole ring has been associated with inhibitory effects on cancer cell lines, promoting apoptosis in malignant cells .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX), which are critical in the biosynthesis of inflammatory mediators .
- Modulation of Signaling Pathways : By interacting with various receptors and signaling molecules, the compound can alter pathways related to cell survival and apoptosis, enhancing its anticancer efficacy .
- Antioxidative Mechanisms : The antioxidant activity reduces oxidative stress, which is often implicated in inflammation and cancer progression.
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antioxidant | Significant free radical scavenging | |
Anti-inflammatory | Reduced edema and cytokine levels | |
Anticancer | Induction of apoptosis in cancer cells |
Case Studies
A study conducted on similar pyrazole derivatives highlighted their effectiveness in reducing tumor growth in murine models. The compound was administered at varying doses, demonstrating a dose-dependent response in tumor size reduction .
Another case study focused on the anti-inflammatory effects observed in rat models subjected to carrageenan-induced paw edema. The results indicated that treatment with the compound significantly reduced swelling compared to control groups, implicating its role in modulating inflammatory responses .
Properties
Molecular Formula |
C23H27N3O4 |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
6-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]-2-methyl-3-(2-morpholin-4-ylethoxy)phenol |
InChI |
InChI=1S/C23H27N3O4/c1-16-21(30-14-11-26-9-12-29-13-10-26)8-7-19(23(16)27)22-20(15-24-25-22)17-3-5-18(28-2)6-4-17/h3-8,15,27H,9-14H2,1-2H3,(H,24,25) |
InChI Key |
PMWDWXJCOVQICT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1O)C2=C(C=NN2)C3=CC=C(C=C3)OC)OCCN4CCOCC4 |
Origin of Product |
United States |
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